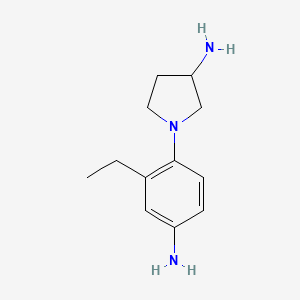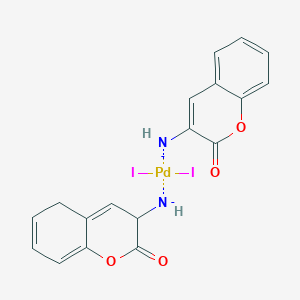
Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium is a coordination compound featuring a palladium center coordinated to two iodide ions and two 3-amino-2H-1-benzopyran-2-one ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium typically involves the reaction of palladium(II) iodide with 3-amino-2H-1-benzopyran-2-one in a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the palladium center. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out of the solution. The product is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and concentration, would be crucial to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form palladium(0) species.
Substitution: The iodide ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using excess ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) nanoparticles or complexes.
Substitution: New palladium complexes with different ligands.
Applications De Recherche Scientifique
Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation.
Materials Science: The compound can be incorporated into materials for electronic and optical applications.
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mécanisme D'action
The mechanism of action of Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium involves coordination to target molecules, such as DNA or proteins, through its palladium center. This coordination can disrupt the normal function of these biomolecules, leading to cytotoxic effects. The compound may also generate reactive oxygen species, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diiodobis(2-aminopyridine) palladium
- Diiodobis(1,10-phenanthroline) palladium
- Diiodobis(2,2’-bipyridine) palladium
Uniqueness
Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium is unique due to the presence of the 3-amino-2H-1-benzopyran-2-one ligand, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H14I2N2O4Pd-2 |
|---|---|
Poids moléculaire |
682.5 g/mol |
Nom IUPAC |
diiodopalladium;(2-oxochromen-3-yl)azanide;(2-oxo-3,5-dihydrochromen-3-yl)azanide |
InChI |
InChI=1S/C9H8NO2.C9H6NO2.2HI.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h1-2,4-5,7,10H,3H2;1-5,10H;2*1H;/q2*-1;;;+2/p-2 |
Clé InChI |
HMQXSWSMQWWHBW-UHFFFAOYSA-L |
SMILES canonique |
C1C=CC=C2C1=CC(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].[Pd](I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


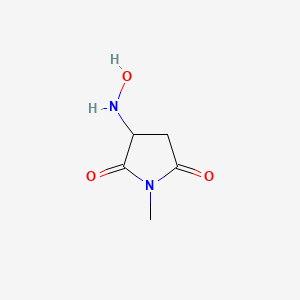
![3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15207977.png)

![2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B15207988.png)

![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)



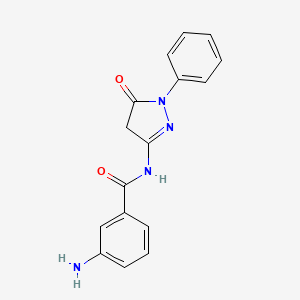
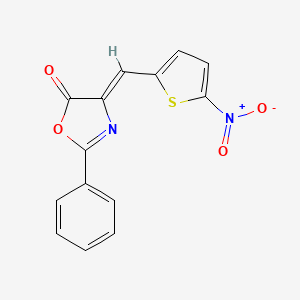
![[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one](/img/structure/B15208054.png)
